3-Amino-4-(butan-2-ylamino)chromen-2-one
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Overview
Description
3-Amino-4-(butan-2-ylamino)chromen-2-one is a chemical compound with the molecular formula C13H16N2O2. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(butan-2-ylamino)chromen-2-one typically involves the reaction of 3-aminochromen-2-one with sec-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(butan-2-ylamino)chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and sec-butylamino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Amino-4-(butan-2-ylamino)chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(butan-2-ylamino)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-tert-butylamino-chromen-2-one: Similar in structure but with a tert-butyl group instead of a sec-butyl group.
3-Amino-4-butylamino-chromen-2-one: Contains a butyl group instead of a sec-butyl group.
Uniqueness
3-Amino-4-(butan-2-ylamino)chromen-2-one is unique due to the presence of the sec-butylamino group, which can impart different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28g/mol |
IUPAC Name |
3-amino-4-(butan-2-ylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-8(2)15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-8,15H,3,14H2,1-2H3 |
InChI Key |
CZSJMKVVNKVDAI-UHFFFAOYSA-N |
SMILES |
CCC(C)NC1=C(C(=O)OC2=CC=CC=C21)N |
Canonical SMILES |
CCC(C)NC1=C(C(=O)OC2=CC=CC=C21)N |
Origin of Product |
United States |
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